molecular formula C11H8N2S B13925633 3-Phenylimidazo[2,1-b]thiazole CAS No. 32189-02-9

3-Phenylimidazo[2,1-b]thiazole

Cat. No.: B13925633
CAS No.: 32189-02-9
M. Wt: 200.26 g/mol
InChI Key: SMEJIYARBCBMAL-UHFFFAOYSA-N
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Description

3-Phenylimidazo[2,1-b]thiazole is a versatile chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound belongs to a class of fused heterocycles recognized as a privileged pharmacophore for developing new antitumor agents . Researchers value this core structure for its potent antiproliferative activity against a diverse panel of human cancer cell lines, demonstrating efficacy in preclinical models with inherent resistance to common chemotherapeutic agents . In biological evaluations, imidazo[2,1-b]thiazole derivatives have shown promising activity against pancreatic ductal adenocarcinoma (PDAC) cell lines (including SUIT-2, Capan-1, and Panc-1) with IC50 values reaching the low micromolar range . These compounds also exhibit potent anti-proliferative effects against hepatic cancer (HepG2) cells and breast cancer cell lines (MDA-MB-231), where specific analogs significantly induce G0/G1 cell cycle arrest and trigger apoptosis . The mechanism of action is multifaceted, with studies identifying certain derivatives as potent inhibitors of dihydrofolate reductase (DHFR) with IC50 values comparable to methotrexate , while other analogs function as selective cyclooxygenase-2 (COX-2) inhibitors, exhibiting IC50 values in the highly potent 0.08-0.16 µM range . This diverse target profile makes this compound a valuable building block for developing novel therapeutic agents targeting various pathological pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

32189-02-9

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

3-phenylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H8N2S/c1-2-4-9(5-3-1)10-8-14-11-12-6-7-13(10)11/h1-8H

InChI Key

SMEJIYARBCBMAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC=CN23

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Key Characterization Techniques Notes
Arbuzov-type reaction 2-Aminothiazoles, 4-chloromethyl-ω-bromoacetophenone, triethyl phosphite Triethyl phosphite Stirring 2 h, solvent evaporation 50–70% IR, Elemental analysis, Melting point Moderate yields, straightforward
Hydrazide-Hydrazone route Ethyl 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetate hydrobromide, hydrazine hydrate, aromatic aldehydes Ethanol reflux 5 h 54–95% (varies) IR, ^1H-NMR, ^13C-NMR, Elemental analysis Allows structural diversification
Acyl-Hydrazone and Spirothiazolidinone synthesis 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide, aldehydes Ring closure reagents Varied, mild to moderate heating 54–95% IR, NMR, Mass spectrometry Enhanced biological activity

Analytical and Characterization Techniques

The synthesized this compound and its derivatives are typically characterized by:

Chemical Reactions Analysis

Types of Reactions: 3-Phenylimidazo[2,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the phenyl ring and the heterocyclic nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the heterocyclic system.

Scientific Research Applications

Anticancer Activity

Inhibition of Cancer Cell Proliferation: Research indicates that various derivatives of imidazo[2,1-b]thiazole possess significant antiproliferative activity against several human cancer cell lines . For instance, novel imidazo[2,1-b]thiazole-based agents have demonstrated potential as focal adhesion kinase (FAK) inhibitors, which are crucial in cancer cell migration and survival . Specific compounds have shown potent cytotoxicity in HeLa cells (cervical cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), and THP1 (leukemia) cell lines .

Case Study: 3-(3-trifluoromethylphenyl)-6-phenylimidazo[2,1-b]thiazole (4j): Compound 4j, a derivative of 3,6-diphenylimidazo[2,1-b]thiazole, has exhibited notable anticancer activity. In HeLa cells, it achieved an IC50 value of 6.5 μM, indicating strong cytotoxic effects . Further analysis revealed that compound 4j induces apoptosis through the activation of caspase-3 and caspase-8, key proteins in the apoptotic pathway. Additionally, FACS analysis showed that this compound causes cell cycle arrest in the G0/G1 phase, preventing cancer cells from further dividing .

Activity Against Pancreatic Cancer Cells: A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives, closely related to imidazo[2,1-b]thiazoles, were synthesized and screened for their in vitro antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cells, including SUIT-2, Capan-1, and Panc-1 . Compounds 9c and 9l showed significant in vitro antiproliferative activity on all three preclinical models, with IC50 values ranging from 5.11 to 10.8 µM. Compound 9c also significantly inhibited the migration rate of SUIT-2 and Capan-1 cells in scratch wound-healing assays .

Other Potential Applications

While the primary focus of research on 3-phenylimidazo[2,1-b]thiazole derivatives is their anticancer potential, the thiazole scaffold is known for a wide range of pharmacological activities .

Antimicrobial Activity: Thiazole derivatives exhibit diverse therapeutic actions, including antimicrobial activity. Some derivatives have shown antibacterial activity against a range of bacteria, including B. subtilis, S. aureus, and S. epidermidis . The effectiveness of these compounds varies based on their structural characteristics and the specific microbial targets .

Other Activities: Thiazole derivatives have demonstrated various other activities, including antitubercular, antidiabetic, anticonvulsant, and anti-inflammatory actions .

Structural Diversity and Activity

The diverse pharmacological activities of thiazole derivatives are attributed to their structural versatility, which allows for the modulation of their biological activity . By modifying the substituents on the thiazole ring, researchers can optimize the bioavailability, selectivity, and toxicity profiles of these compounds . The presence of specific substituents, such as trifluoromethylphenyl or chlorophenyl groups, can significantly impact the anti-proliferative properties of these compounds .

Comparison with Similar Compounds

(a) Substituted Phenyl Derivatives

  • 5-Nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole: Exhibits potent antitubercular activity (MIC: <1 µg/mL), outperforming non-chlorinated analogues. The nitroso group at C5 and chlorine at the para position synergistically enhance mycobacterial membrane disruption .
  • 3-(4-Nitrophenyl)-5,6-dihydroimidazo[2,1-b]thiazole : Partial hydrogenation reduces planarity, diminishing intercalation with DNA/RNA targets but improving solubility for CNS applications .

(b) Benzo-Fused Analogues

  • Benzo[d]imidazo[2,1-b]thiazole derivatives: Extended conjugation enhances π-stacking with bacterial DNA gyrase, yielding lower MIC values (7.05–14.49 mM) against nontuberculous mycobacteria (NTMs) compared to non-fused imidazo[2,1-b]thiazoles (10.22–14.59 mM) .

(c) Spiro and Hybrid Derivatives

  • Spirooxindole-imidazo[2,1-b]thiazole hybrids : Exhibit stereoselective anticancer activity. The spirooxindole moiety targets p53-MDM2 interactions, while the thiazole core disrupts kinase signaling (IC₅₀: 0.8 µM for VEGFR2 inhibition) .
Photophysical Properties in Material Science

3-Phenylimidazo[2,1-b]thiazole derivatives serve as ligands in Ir(III) phosphorescent complexes. Structural modifications drastically alter emission profiles:

  • 3-Methyl-6-phenylimidazo[2,1-b]thiazole (mpmt) : Red emitter (λₑₘ: 633 nm) with 31.6% quantum efficiency. The methyl group stabilizes the HOMO-LUMO gap .
  • CF3-Substituted Derivatives (mtfpmt) : Electron-withdrawing CF3 induces a 50 nm blue shift (λₑₘ: 585 nm) and enhances color purity (>92%) due to reduced triplet-state energy .

Table 2: Photophysical Properties of Ir(III) Complexes

Ligand Emission λ (nm) Quantum Efficiency (%) Key Modification Reference
mpmt 633 31.6 Methyl at C3, phenyl at C6
mtfpmt (CF3-substituted) 585 28.2 CF3 at C6 para position
mn2mt (naphthyl-substituted) 609 55.5 Naphthyl at C6

Q & A

Q. What are the common synthetic routes for 3-Phenylimidazo[2,1-b]thiazole derivatives?

The Hantzsch thiazole synthesis is a foundational method, involving cyclocondensation of α-haloketones with thioureas or thioamides under reflux conditions. Microwave-assisted synthesis has also been optimized to improve yields and reduce reaction times (e.g., 4921–4924 yields in 2 hours for N-phenyl derivatives) . Regioselective functionalization, such as iodine-catalyzed C(sp²)–H sulfenylation, enables precise modification of the core scaffold using sulfonyl hydrazides under metal-free conditions .

Q. What pharmacological activities are associated with this compound scaffolds?

These derivatives exhibit broad biological activities:

  • Antimicrobial : Compounds like 6-(1-benzofuran-2-yl)-3-phenyl derivatives show potent inhibition against S. aureus and E. coli (zone of inhibition: 18–22 mm) .
  • Anti-inflammatory : Derivatives inhibit LPS-induced NO, IL-6, and TNF-α production in RAW264.7 cells (e.g., 50% inhibition at 10 μM) via Griess assay and ELISA .
  • Anticancer : Substituted guanylhydrazones and pyrazole hybrids demonstrate cytotoxicity against cancer cell lines (IC₅₀: 2–10 μM) via RSK2 inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the anticancer activity of this compound derivatives?

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring enhance cytotoxicity by improving target binding. For example, 3-(4-trifluoromethylphenyl) derivatives show IC₅₀ values <5 μM against breast cancer cells .
  • Hybrid Scaffolds : Coupling with indole or pyrazole moieties improves pharmacokinetic properties. Molecular docking reveals enhanced interactions with RSK2 and NADH dehydrogenase active sites .
  • In Silico Validation : Density Functional Theory (DFT) calculations predict charge distribution and reactive sites for rational design .

Q. What in silico strategies are used to predict the ADMET properties of novel imidazo[2,1-b]thiazole compounds?

  • ADMET Prediction : Tools like SwissADME and PreADMET evaluate parameters such as bioavailability (Lipinski’s Rule of Five), blood-brain barrier penetration, and cytochrome P450 interactions. For example, piperazine-linked derivatives show favorable intestinal absorption (HIA >70%) .
  • Toxicity Screening : ProTox-II predicts hepatotoxicity and mutagenicity, guiding the elimination of high-risk candidates early in development .

Q. How can researchers resolve contradictions in biological activity data across studies on this compound derivatives?

  • Standardized Assays : Discrepancies in antimicrobial data (e.g., variable MIC values) may arise from differences in microbial strains or culture conditions. Cross-validation using CLSI guidelines is recommended .
  • Dose-Response Analysis : In anti-inflammatory studies, ensure dose-dependent effects (e.g., NO inhibition from 20% at 5 μM to 70% at 20 μM) to confirm mechanistic relevance .
  • Structural Confirmation : Use NMR and HR-ESI-MS to verify compound purity and identity, eliminating synthesis artifacts as confounding factors .

Q. What methods are employed to assess the anti-inflammatory mechanisms of these derivatives?

  • Cytokine Profiling : ELISA quantifies IL-6 and TNF-α levels in LPS-stimulated macrophages (e.g., 40% reduction at 15 μM) .
  • Ferroptosis Induction : Measure glutathione depletion and lipid peroxidation via malondialdehyde (MDA) assays to link anti-inflammatory effects to iron-dependent cell death pathways .
  • Pathway Inhibition : Western blotting confirms suppression of NF-κB and MAPK signaling cascades .

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